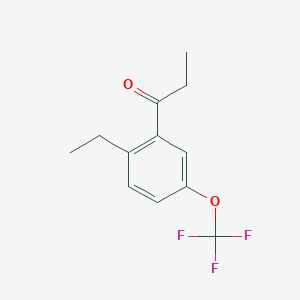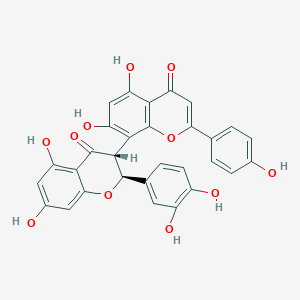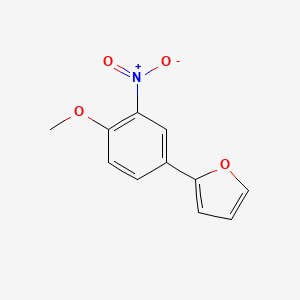![molecular formula C13H22 B14076040 Bicyclo[7.2.2]tridec-9-ene CAS No. 101999-73-9](/img/structure/B14076040.png)
Bicyclo[7.2.2]tridec-9-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[7.2.2]tridec-9-ene: is an organic compound with the molecular formula C13H22 It is a bicyclic hydrocarbon that features a unique structure with two fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[7.2.2]tridec-9-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[7.2.2]tridec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Bicyclo[7.2.2]tridec-9-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bicyclo[7.2.2]tridec-9-ene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific reactions and conditions applied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[7.3.1]tridec-4-ene: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[1.1.0]butane: A smaller bicyclic compound with unique reactivity due to its strained ring system.
Uniqueness
Bicyclo[7.2.2]tridec-9-ene is unique due to its specific ring structure and the presence of a double bond, which imparts distinct chemical properties and reactivity. Its larger ring system compared to smaller bicyclic compounds like Bicyclo[1.1.0]butane allows for different types of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
101999-73-9 |
|---|---|
Molekularformel |
C13H22 |
Molekulargewicht |
178.31 g/mol |
IUPAC-Name |
bicyclo[7.2.2]tridec-1(11)-ene |
InChI |
InChI=1S/C13H22/c1-2-4-6-12-8-10-13(11-9-12)7-5-3-1/h8,13H,1-7,9-11H2 |
InChI-Schlüssel |
KURVFOYIVYPOSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2CCC(=CC2)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)

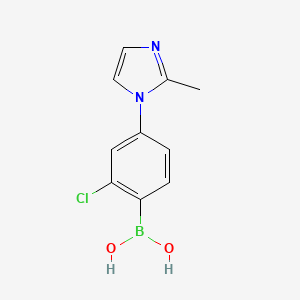

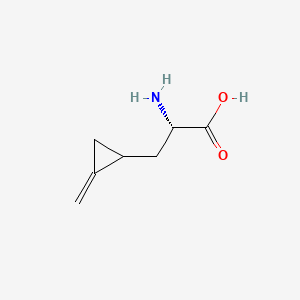

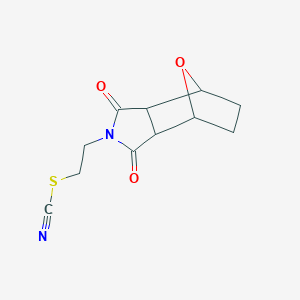
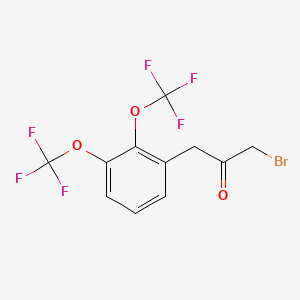
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
